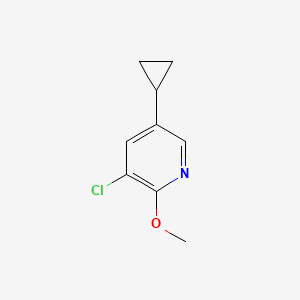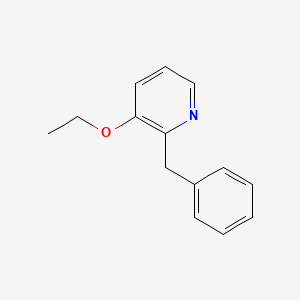![molecular formula C10H7NO3S2 B13932882 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone is a compound known for its diverse biological activities. It is a derivative of thiazolidinone, a class of compounds that have shown potential in various medicinal applications due to their anti-inflammatory, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
化学反応の分析
Types of Reactions
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The compound’s ability to chelate metal ions also contributes to its antimicrobial activity .
類似化合物との比較
Similar Compounds
5-(3,4-dihydroxyphenyl)-3-methylcyclohex-2-enone: Another compound with a similar structure but different biological activities.
Quinazolin-4(3H)-ones: Compounds with similar medicinal properties but different core structures.
Uniqueness
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone stands out due to its unique combination of a thiazolidinone core with a dihydroxyphenyl group, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C10H7NO3S2 |
|---|---|
分子量 |
253.3 g/mol |
IUPAC名 |
5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NO3S2/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15) |
InChIキー |
WVCFNVNKWVWZFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)


![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)

![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)

![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)

